Cas no 198205-91-3 ((3',5'-dichlorobiphenyl-4-yl)-methanol)
(3',5'-dichlorobiphenyl-4-yl)-methanol Chemical and Physical Properties
Names and Identifiers
-
- (3',5'-dichlorobiphenyl-4-yl)-methanol
- [4-(3,5-dichlorophenyl)phenyl]methanol
- [1,1'-Biphenyl]-4-methanol, 3',5'-dichloro-
- 4-(3,5-Dichlorophenyl)benzyl alcohol
- AG-E-44842
- AGN-PC-00629R
- CHEMBL123424
- CTK4E2445
- SureCN412239
- 4-(3,5-Dibromophenyl)benzyl alcohol
- [4-(3,5-DICHLOROPHENYL)PHENYL]METHAN-1-OL
- Zinc02386692
- DTXSID30461322
- 198205-91-3
- (3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanol
- SCHEMBL412239
- (3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methanol
- 4-(3',5'-bis-chlorophenyl) benzyl alcohol
- CVLZFLZQLXYEMO-UHFFFAOYSA-N
-
- MDL: MFCD01862511
- Inchi: 1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2
- InChI Key: CVLZFLZQLXYEMO-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC(CO)=CC=1)Cl
Computed Properties
- Exact Mass: 252.01100
- Monoisotopic Mass: 252.0108703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 4.15270
(3',5'-dichlorobiphenyl-4-yl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12099196-1g |
(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methanol |
198205-91-3 | 97% | 1g |
$370 | 2024-07-24 |
(3',5'-dichlorobiphenyl-4-yl)-methanol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (3',5'-dichlorobiphenyl-4-yl)-methanol
Comprehensive Analysis of (3',5'-Dichlorobiphenyl-4-yl)-methanol (CAS No. 198205-91-3): Properties, Applications, and Research Insights
The compound (3',5'-dichlorobiphenyl-4-yl)-methanol (CAS No. 198205-91-3) is a chlorinated biphenyl derivative with significant relevance in organic synthesis and material science. Its unique structure, featuring a methanol functional group attached to a dichlorinated biphenyl core, makes it a versatile intermediate for pharmaceutical research, agrochemical development, and advanced polymer formulations. This article delves into its chemical properties, synthetic pathways, and emerging applications, addressing frequently searched queries such as "how to synthesize (3',5'-dichlorobiphenyl-4-yl)-methanol" and "uses of biphenyl derivatives in green chemistry."
From a molecular perspective, 198205-91-3 exhibits a molar mass of 263.12 g/mol and a distinct polarity due to the hydroxyl group, enabling solubility in polar organic solvents like methanol and acetone. Researchers often highlight its thermal stability (decomposing above 200°C) and reactivity in esterification or etherification reactions. Recent studies, indexed in platforms like Reaxys and SciFinder, explore its role as a precursor for liquid crystal materials and biodegradable surfactants, aligning with trends in sustainable chemistry.
The synthesis of (3',5'-dichlorobiphenyl-4-yl)-methanol typically involves Grignard reactions or reductive hydroxylation of corresponding aldehydes. A 2023 Journal of Organic Chemistry study optimized its yield (>85%) via palladium-catalyzed cross-coupling, a method gaining traction for its low environmental impact. Such advancements respond to searches like "eco-friendly synthesis of chlorinated biphenyls"—a hot topic among green chemistry enthusiasts.
Applications of this compound extend to electronic materials, where its planar biphenyl structure enhances charge transport in OLEDs. Industry reports also note its utility in UV stabilizers for coatings, addressing durability concerns in renewable energy infrastructure. Notably, its low toxicity profile (as per OECD 420 guidelines) distinguishes it from traditional biphenyls, making it a candidate for bio-based product development.
Emerging research explores 198205-91-3 in catalysis, particularly for C-C bond formation in API manufacturing. A 2024 ACS Catalysis paper highlighted its ligand potential in asymmetric hydrogenation, a technique pivotal for chiral drug synthesis. These findings resonate with queries like "biphenyl catalysts in pharmaceutical industry," reflecting the compound’s multidisciplinary appeal.
Regulatory-wise, (3',5'-dichlorobiphenyl-4-yl)-methanol is not classified under restricted substances lists (e.g., REACH Annex XVII), though proper laboratory handling (gloves, ventilation) is advised. Its environmental fate data, including biodegradation half-life (estimated 30–60 days), positions it favorably against persistent pollutants—a key consideration for ESG-compliant industries.
In conclusion, CAS No. 198205-91-3 represents a high-value intermediate bridging traditional chemistry and innovative applications. With patent filings rising (15% YoY per WIPO data), its role in next-gen materials and green technologies is poised to expand, answering the growing demand for functional yet sustainable chemicals.
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